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Introduction
The study of gene function is fundamental to understanding biological processes and

identifying potential drug targets. Gene knockout technology is a powerful tool for elucidating

the role of specific genes by observing the phenotypic changes that occur in their absence.[1]

[2] This document provides detailed protocols for the experimental knockout of the hypothetical

fungal gene, Met-12, utilizing two robust and widely adopted methods: CRISPR-Cas9-

mediated gene editing and Agrobacterium tumefaciens-mediated transformation (ATMT).[3][4]

[5]

The Met-12 gene is postulated to be involved in a key metabolic pathway, making it a potential

target for novel antifungal drug development. By disrupting this gene, researchers can

investigate its impact on fungal viability, growth, and pathogenesis. These protocols are

designed to guide researchers through the necessary steps to create and validate a Met-12
knockout mutant, providing a foundation for further functional analysis.

Experimental Protocols
Two primary methods for generating the Met-12 knockout are detailed below. The choice of

method may depend on the fungal species, available resources, and desired efficiency.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout
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The CRISPR-Cas9 system offers a precise and efficient method for targeted gene disruption.[1]

[4][5][6] This protocol outlines the steps for creating a Met-12 knockout using a plasmid-based

CRISPR-Cas9 system.

1. Design and Construction of sgRNA Expression Cassette:

Identify a 20-nucleotide target sequence in the Met-12 gene, upstream of a Protospacer

Adjacent Motif (PAM) sequence (e.g., NGG).

Synthesize two complementary oligonucleotides encoding the target sequence.

Anneal the oligonucleotides to create a double-stranded DNA fragment.

Ligate the annealed fragment into a fungal expression vector containing the Cas9 gene and

a suitable promoter (e.g., gpdA) driving the expression of the single guide RNA (sgRNA).

2. Construction of Donor DNA Template:

Amplify approximately 1kb regions upstream (5' flanking arm) and downstream (3' flanking

arm) of the Met-12 open reading frame (ORF) from fungal genomic DNA.

Amplify a selection marker cassette (e.g., hygromycin resistance gene, hph).

Fuse the 5' flanking arm, the selection marker, and the 3' flanking arm using overlap

extension PCR to create the donor DNA template for homologous recombination.

3. Fungal Protoplast Preparation and Transformation:

Grow the fungal strain in a suitable liquid medium.

Harvest mycelia and treat with cell wall-lysing enzymes (e.g., driselase, lyticase) to generate

protoplasts.

Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA template

using a polyethylene glycol (PEG)-mediated method.[5]

Plate the transformed protoplasts on a regeneration medium containing a selective agent

(e.g., hygromycin).
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4. Screening and Verification of Knockout Mutants:

Isolate genomic DNA from putative transformants.

Perform PCR analysis using primers specific to the Met-12 gene and the selection marker to

confirm gene replacement.

Further validate the knockout by Southern blot analysis or Sanger sequencing of the

targeted locus.

Use quantitative real-time PCR (qRT-PCR) to confirm the absence of Met-12 transcripts.

Protocol 2: Agrobacterium tumefaciens-Mediated
Transformation (ATMT)
ATMT is a versatile and efficient method for introducing DNA into fungal cells.[3][7][8][9][10]

This protocol describes the generation of a Met-12 knockout via ATMT.

1. Construction of the T-DNA Binary Vector:

Amplify the 5' and 3' flanking regions of the Met-12 gene as described for the CRISPR-Cas9

method.

Clone the flanking regions and a selection marker cassette into a binary vector containing

the T-DNA left and right border sequences. The selection marker should be flanked by the

homologous arms to facilitate homologous recombination.

2. Transformation of Agrobacterium tumefaciens:

Introduce the constructed binary vector into a competent A. tumefaciens strain (e.g.,

EHA105) by electroporation or heat shock.

Select for transformed A. tumefaciens colonies on a selective medium (e.g., LB agar with

appropriate antibiotics).

3. Co-cultivation of A. tumefaciens and Fungal Cells:
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Grow the transformed A. tumefaciens strain in an induction medium containing

acetosyringone to induce the virulence (vir) genes.[11]

Prepare a suspension of fungal conidia or protoplasts.

Mix the A. tumefaciens and fungal suspensions and plate them on a co-cultivation medium

containing acetosyringone.

Incubate for 2-3 days to allow for T-DNA transfer.

4. Selection and Purification of Fungal Transformants:

Transfer the co-cultivation plates to a selective medium containing an antibiotic to kill the A.

tumefaciens (e.g., cefotaxime) and a selective agent for fungal transformants (e.g.,

hygromycin).

Subculture putative transformants to fresh selective medium to obtain pure colonies.

5. Verification of Knockout Mutants:

Verify the Met-12 gene knockout using PCR, Southern blotting, and qRT-PCR as described

in the CRISPR-Cas9 protocol.

Data Presentation
Quantitative data from the knockout experiments should be summarized for clear comparison.

Table 1: Transformation Efficiency of Met-12 Knockout Methods

Method
Number of
Transformants

Transformation
Efficiency (%)

Homologous
Recombination
Efficiency (%)

CRISPR-Cas9 150 75 89.1

ATMT 85 42.5 53.3
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Transformation Efficiency is calculated as (Number of transformants / Total number of

protoplasts or conidia used) x 100. Homologous Recombination Efficiency is calculated as

(Number of confirmed knockouts / Total number of transformants analyzed) x 100.[3][4]

Table 2: Molecular Verification of Putative Δmet-12 Mutants

Mutant ID
PCR (Met-
12 ORF)

PCR
(Selection
Marker)

Southern
Blot

qRT-PCR
(Met-12
Expression)

Phenotype

Δmet-12-01 Negative Positive Confirmed Undetectable Altered

Δmet-12-02 Negative Positive Confirmed Undetectable Altered

Wild Type Positive Negative Wild Type Normal Normal

Ectopic-01 Positive Positive
Not

Confirmed
Normal Normal

Visualization of Workflows and Pathways
Experimental Workflow Diagrams
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Caption: CRISPR-Cas9 gene knockout workflow.
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Caption: Agrobacterium-mediated transformation workflow.
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The following diagram illustrates a hypothetical metabolic pathway where the Met-12 gene

product could play a crucial role.
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Caption: Hypothetical Met-12 metabolic pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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